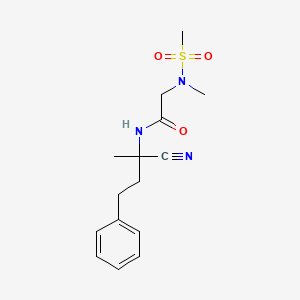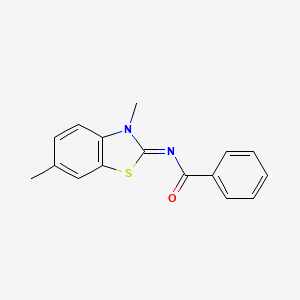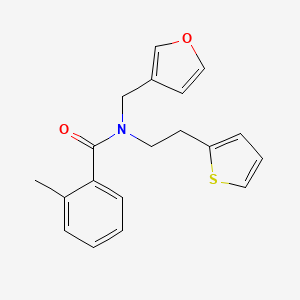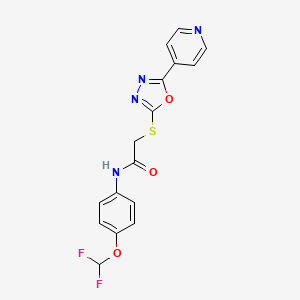
3-(4-Cyanoanilino)propyl 4-methylbenzenesulfonate
Overview
Description
Scientific Research Applications
Synthesis of Sulfonamides
A series of sulfamoylorthanilic acids demonstrated salidiuretic activity in rats and dogs, showcasing the potential of sulfonamide series in medicinal chemistry. These compounds were synthesized through nucleophilic substitution reactions, highlighting the role of sulfonamides like 4-methylbenzenesulfonate in developing highly active substances with medical applications (Sturm, Muschaweck, & Hropot, 1983).
Development of Novel Chemical Reactions
The electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has been reported. This method is crucial for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating the versatility of methylbenzenesulfonate derivatives in facilitating efficient and selective organic transformations (Anbarasan, Neumann, & Beller, 2011).
Materials Science and Polymer Chemistry
Dodecylbenzenesulfonic acid, a sulfonate similar in structure to 4-methylbenzenesulfonate, has been used in the synthesis of polyaniline (PANI) colloids. These colloids exhibit stability and have applications in materials science, particularly in the development of conducting polymers (Shreepathi & Holze, 2006). Furthermore, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate demonstrates its importance as an intermediate for accessing alicyclic systems through metal-catalyzed reactions, indicating its utility in synthetic and industrial chemistry (Ojo, Inglesby, Negru, & Evans, 2014).
properties
IUPAC Name |
3-(4-cyanoanilino)propyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-14-3-9-17(10-4-14)23(20,21)22-12-2-11-19-16-7-5-15(13-18)6-8-16/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKUNHJZZHMFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2976847.png)
![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)

![2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2976851.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2976853.png)
![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)

![[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2976860.png)

![N-(3,4-dimethoxybenzyl)-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2976864.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2976867.png)
![4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2976869.png)
